3-Chloro-5-propoxyphenol
Description
Properties
IUPAC Name |
3-chloro-5-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYPDMWSYDAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310345 | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881291-13-9 | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881291-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-propoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Chlorophenol+Propyl BromideK2CO3,DMFthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its phenolic structure.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-5-propoxyphenol involves its interaction with biological molecules, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and propoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key structural analogues and their substituents are summarized below:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| 3-Chlorophenol | 108-43-0 | C6H5ClO | 128.56 | -Cl, -OH |
| 3-Chloro-5-methoxyphenol | 65262-96-6 | C7H7ClO2 | 158.58 | -Cl, -OH, -OCH3 |
| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C16H14ClFOS | 308.80 | -Cl, -F, -SCH3, ketone |
| 3-Chloro-5-(trifluoromethyl)benzonitrile | 693245-52-2 | C8H3ClF3N | 205.57 | -Cl, -CF3, -CN |
| 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 916420-78-5 | C10H8ClF3O2 | 252.62 | -Cl, -CF3, -COOH |
Key Observations :
- 3-Chloro-5-methoxyphenol () shares the phenolic -OH and chloro groups with the hypothetical 3-Chloro-5-propoxyphenol but differs in alkoxy chain length (methoxy vs. propoxy).
- Electron-withdrawing groups (e.g., -CF3, -CN) in analogues like 3-Chloro-5-(trifluoromethyl)benzonitrile () may increase stability but reduce solubility compared to alkoxy-substituted phenols.
Key Observations :
- 3-Chlorophenol has well-defined Protective Action Criteria (PAC) values, indicating stricter exposure limits compared to analogues without reported PACs .
Reactivity and Environmental Impact
- 3-Chlorophenol: Requires containment using absorbent materials (e.g., sand) to prevent environmental contamination .
- 3-Chloro-5-methoxyphenol: Limited environmental data, but its methoxy group may enhance biodegradability compared to halogenated counterparts.
Hypothetical Comparison with this compound
Based on structural trends:
- Solubility: The longer propoxy chain in this compound may improve lipid solubility compared to methoxy analogues, affecting bioavailability.
- Handling: If similar to 3-Chloro-5-methoxyphenol, specialized first-aid measures (e.g., oxygen therapy) might be necessary.
Biological Activity
3-Chloro-5-propoxyphenol is a chlorinated phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by a chlorine atom at the 3-position and a propoxy group at the 5-position of the phenolic ring. This structural configuration contributes to its reactivity and biological activity. The presence of the chlorine atom enhances its lipophilicity, which can influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. A study conducted by found that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been particularly effective against Candida species, as noted in several studies where it inhibited fungal growth at relatively low concentrations .
Case Study: Efficacy Against Candida albicans
A case study evaluated the effectiveness of this compound against Candida albicans in vitro. The results showed a significant reduction in fungal viability when treated with concentrations as low as 16 µg/mL, suggesting its potential as an antifungal agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.
- Enzymatic Inhibition : It may inhibit specific enzymes critical for microbial metabolism, although further research is needed to elucidate these pathways .
Toxicological Profile
While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. A study assessing cytotoxicity found that concentrations above 100 µg/mL led to significant cell death in human epithelial cells .
Applications and Future Directions
Given its antimicrobial and antifungal properties, this compound has potential applications in pharmaceuticals and agriculture as a biopesticide or preservative. However, further studies are necessary to explore its safety profile and efficacy in vivo.
Future Research Directions:
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety of this compound.
- Mechanistic Studies : Investigating the detailed mechanisms underlying its antimicrobial action.
- Formulation Development : Exploring formulations that enhance the stability and delivery of this compound for practical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
